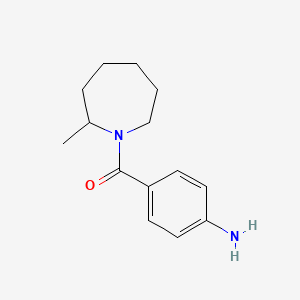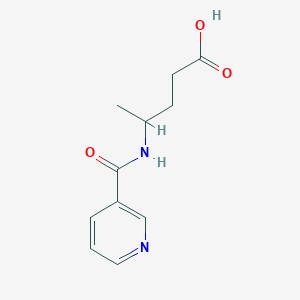![molecular formula C13H16ClNO3S B7578201 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid, also known as CPAA, is an amino acid derivative that has been synthesized and studied for its potential applications in scientific research. CPAA is a novel compound that has shown promise in various areas of research, including drug discovery, neuroscience, and cancer research.
Scientific Research Applications
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid has been studied for its potential applications in various areas of scientific research. One of the main areas of focus has been drug discovery, where this compound has been tested as a potential lead compound for the development of new drugs. This compound has also been studied for its potential neuroprotective effects, with promising results in animal models of Parkinson's disease. Additionally, this compound has shown potential as a cancer treatment, with studies showing that it can induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal models, this compound has been shown to increase levels of acetylcholine in the brain, which may have neuroprotective effects. This compound has also been shown to induce apoptosis in cancer cells, which may make it a promising treatment for certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid for lab experiments is its potential as a lead compound for the development of new drugs. This compound has shown promise in various areas of research, including neuroprotection and cancer treatment. Additionally, this compound is a novel compound, which may make it a valuable addition to the field of drug discovery. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability to some researchers. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid. One area of focus could be the development of new drugs based on this compound. This compound has shown promise as a lead compound for the development of new drugs, and further research could lead to the discovery of new therapeutic agents. Additionally, further research could be done on the mechanism of action of this compound. A better understanding of how this compound works in the body could lead to more effective use of the compound in lab experiments and potential clinical applications. Finally, more research could be done on the potential applications of this compound in different areas of scientific research, such as neuroprotection, cancer treatment, and inflammatory diseases.
Synthesis Methods
4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of L-cysteine with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid (CTC). CTC is then reacted with N-Boc-1,5-diaminopentane to form the intermediate compound N-Boc-CTC-diamine. Finally, N-Boc-CTC-diamine is deprotected to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
4-[[2-(2-chlorophenyl)sulfanylacetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(6-7-13(17)18)15-12(16)8-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUWTGBARWEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)